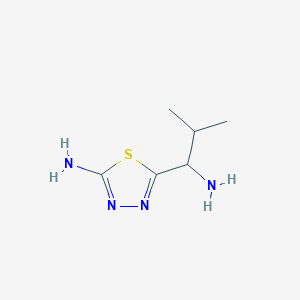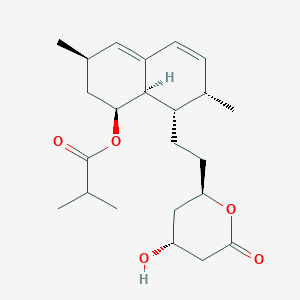
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related disaccharides, which might share synthesis pathways or structural similarities with Glycocholic Acid 3-O-β-Glucuronide Disodium Salt, involves complex organic reactions, including glycosylation, deacetylation, and sulfation. For instance, the synthesis of disaccharides involving sulfated β-D-glucopyranosyluronic acid as a key component has been described, showcasing the intricate steps of conversion from starting materials to the desired sulfated compounds through glycosylation promoted by BF3·OEt2, followed by protective group manipulations and sulfation (Cipolla et al., 1996).
Molecular Structure Analysis
The molecular structure of glycoconjugates, including Glycocholic Acid 3-O-β-Glucuronide Disodium Salt, is characterized by the presence of glucuronic acid. This structure plays a crucial role in determining the molecule's biological functions and interactions. The extensive study of similar glucuronic acid-containing compounds provides insights into the significance of the glucuronic acid moiety in biochemical processes and drug design (Karst & Jacquinet, 2000).
Chemical Reactions and Properties
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt, like other glucuronides, is formed through a condensation reaction involving the molecule of interest and glucuronic acid. This reaction is facilitated by glucuronide-forming enzymes, which play a pivotal role in the metabolism and detoxification processes within the body, highlighting the biological significance of glucuronidation (Dutton, 1971).
Physical Properties Analysis
The physical properties of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt, such as solubility, are crucial for its biological application and effectiveness. Studies on related compounds have demonstrated that glucuronide derivatives exhibit enhanced aqueous solubility, which is essential for their role in biological systems and potential therapeutic applications (Matsuoka, Miyajima, & Karasawa, 2017).
Chemical Properties Analysis
Understanding the chemical properties of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt involves examining its reactivity, stability, and interactions within biological systems. The study of glucuronides reveals that these compounds play a significant role in the metabolism of various substances, facilitating their excretion and modulating their biological activity. This emphasizes the importance of glucuronic acid conjugation in drug metabolism and detoxification processes (Little et al., 1990).
Applications De Recherche Scientifique
Application in Near-Infrared Fluorescent Probes
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt has been utilized in the development of near-infrared fluorescent probes. These probes are designed for real-time detection of β-Glucuronidase (GLU), a biomarker for primary cancers and intestinal metabolism of drugs or endogenous substances. The probes offer high sensitivity and selectivity, enabling effective monitoring of GLU in vivo, particularly in hepatoma carcinoma cells and tumor tissues. This application is significant for cancer diagnosis and therapy as well as evaluating the intestinal distribution of GLU in animals and humans (Jin et al., 2018).
Role in Biotransformation Processes
Glycyrrhetic Acid 3-O-Mono-β-D-Glucuronide (GAMG), a derivative related to Glycocholic Acid 3-O-β-Glucuronide Disodium Salt, is notable for its high sweetness and strong biological activities. It is produced efficiently through biotransformation processes, with several β-glucuronidases (β-GUS) identified as key enzymes in converting glycyrrhizin into GAMG. This transformation is crucial for generating high-value compounds in the food and pharmaceutical industries (Guo et al., 2018).
Application in Capillary Electrophoresis
Studies have explored the use of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt in capillary electrophoresis, particularly for the separation of sugar acids like gluconic, galacturonic, and glucuronic acids. This application is relevant in food research, allowing for precise and efficient analysis of sugar acids in various food samples, including must and wine (García Moreno et al., 2002).
Biotechnological Production and Application
In biotechnology, Glycocholic Acid 3-O-β-Glucuronide Disodium Salt plays a role in the production and application of various glycosaminoglycans (GAGs), which are important in biomedical fields. These applications include drug delivery systems and tissue engineering, leveraging the unique properties of GAGs for therapeutic purposes (Schiraldi et al., 2010).
Enzymatic Conversion in Pharmaceutical Intermediate
The compound is involved in the enzymatic conversion processes, such as the transformation of glycyrrhizin into Glycyrrhetinic Acid 3-O-Mono-β-D-Glucuronide (GAMG). This conversion is significant in the pharmaceutical industry for creating intermediates and functional sweeteners with broad applications (Jiang et al., 2019).
Propriétés
Numéro CAS |
75672-42-3 |
|---|---|
Nom du produit |
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt |
Formule moléculaire |
C₃₃H₅₁NNa₂O₁₂ |
Poids moléculaire |
699.74 |
Synonymes |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α,12α)-24-[(Carboxymethyl)amino]-7,12-dihydroxy-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)

